molecular formula C13H19NO3 B1209281 5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

Cat. No. B1209281
M. Wt: 237.29 g/mol
InChI Key: BEVFYPNHCDGTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propyl-4-(1-pyrrolidinylmethyl)-2-furancarboxylic acid is a furoic acid.

Scientific Research Applications

Spectroscopic and Analytical Studies

  • The furan ring-containing organic ligands, including derivatives similar to 5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid, have been the focus of analytical and spectral studies. These studies involve synthesis, characterization, and investigation of their chelating properties, as well as their antimicrobial activities against various types of human pathogenic bacteria (Patel, 2020).

Chemical Structure Characterization in Food Chemistry

  • In food chemistry, compounds similar to 5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid are characterized for their role in Maillard reactions, contributing to the formation of colored compounds with potential implications for food quality and safety (Hofmann, 1998).

Synthesis and Reactivity for Pharmacological Applications

  • The synthesis and reactivity of compounds structurally related to 5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid have been extensively studied for their potential pharmacological applications, exploring their various substituents and their influence on biological activity (Kandinska et al., 2006).

Biochemical Interactions and Inhibition Studies

  • The interaction of furan dicarboxylic acids, which are structurally related to the target compound, with human albumin has been investigated, revealing insights into their role in inhibiting plasma protein binding in certain medical conditions like uremia (Henderson & Lindup, 1990).

Biotechnological Production of Furan Carboxylic Acids

  • Furan carboxylic acids, including compounds similar to 5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid, have been produced biotechnologically using engineered E. coli cells. This process highlights their potential as useful chemicals in various industries (Zhang et al., 2020).

properties

Product Name

5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

5-propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H19NO3/c1-2-5-11-10(8-12(17-11)13(15)16)9-14-6-3-4-7-14/h8H,2-7,9H2,1H3,(H,15,16)

InChI Key

BEVFYPNHCDGTJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(O1)C(=O)O)CN2CCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
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